![molecular formula C17H19NO4S B11166037 N-[(naphthalen-2-yloxy)acetyl]-L-methionine](/img/structure/B11166037.png)
N-[(naphthalen-2-yloxy)acetyl]-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene-2-yloxy acetic acid derivative, followed by the introduction of the butanoic acid moiety. The methylsulfanyl group is then introduced through a thiolation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets in unique ways, leading to potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID: A similar compound with a propanoic acid moiety instead of butanoic acid.
4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PENTANOIC ACID: A similar compound with a pentanoic acid moiety.
Uniqueness
The uniqueness of 4-(METHYLSULFANYL)-2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]BUTANOIC ACID lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[(2-naphthalen-2-yloxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-23-9-8-15(17(20)21)18-16(19)11-22-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10,15H,8-9,11H2,1H3,(H,18,19)(H,20,21)/t15-/m0/s1 |
InChI Key |
SZWNCJIYRGUMJI-HNNXBMFYSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methylpiperidine-1-carbonyl)phenyl]butanamide](/img/structure/B11165956.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B11165958.png)
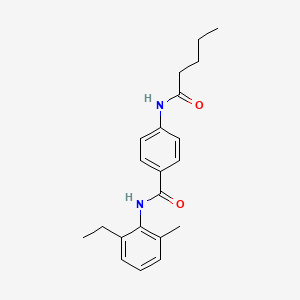
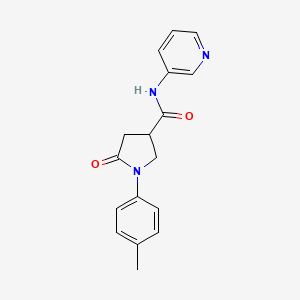
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11165973.png)
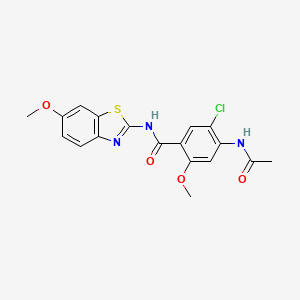
![4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11165979.png)
![7-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11165989.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11165993.png)
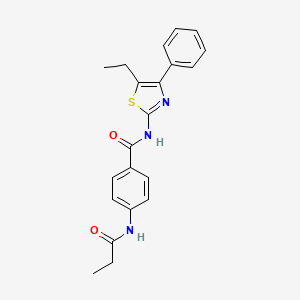
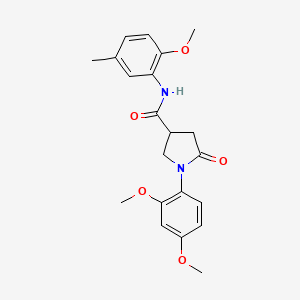
![Ethyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11166012.png)
![1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166018.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11166029.png)
